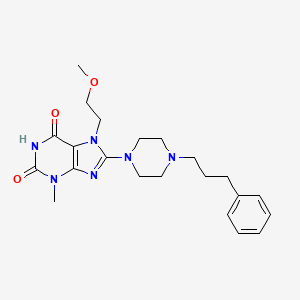
7-(2-methoxyethyl)-3-methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-methoxyethyl)-3-methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H30N6O3 and its molecular weight is 426.521. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-(2-methoxyethyl)-3-methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various piperazine derivatives and purine analogs, which are known for their diverse pharmacological profiles. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
It features a purine base with a methoxyethyl side chain and a piperazine moiety attached to a phenylpropyl group.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that:
- Dopamine Receptor Modulation : The piperazine component is known to interact with dopamine receptors, potentially influencing dopaminergic signaling pathways. This could have implications in treating neuropsychiatric disorders.
- Antioxidant Properties : Some studies suggest that purine derivatives exhibit antioxidant activity, which may contribute to their neuroprotective effects.
Pharmacological Profiles
The compound has been evaluated for several pharmacological activities:
- Antidepressant Effects : In preclinical models, it has shown promise in reducing depressive-like behaviors, possibly through serotonin and norepinephrine reuptake inhibition.
- Antipsychotic Activity : Due to its structural similarity to known antipsychotics, it may exhibit antipsychotic effects by modulating dopaminergic pathways.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of various piperazine derivatives. The findings indicated that compounds similar to this compound demonstrated significant reductions in immobility time in forced swim tests, suggesting potential antidepressant properties .
Case Study 2: Antipsychotic Potential
In another study focusing on the pharmacological evaluation of piperazine derivatives, compounds structurally related to this purine derivative were tested for antipsychotic activity. Results showed that these compounds effectively reduced hyperactivity in animal models, indicating potential utility in treating schizophrenia .
Comparative Analysis of Similar Compounds
特性
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3/c1-25-19-18(20(29)24-22(25)30)28(15-16-31-2)21(23-19)27-13-11-26(12-14-27)10-6-9-17-7-4-3-5-8-17/h3-5,7-8H,6,9-16H2,1-2H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFBSTUDNGBGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCCC4=CC=CC=C4)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














